The synthesis of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one typically employs chiral starting materials and catalysts to ensure the desired stereochemistry. One common synthetic route involves the following steps:
Parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For example, a common condition might involve using palladium or rhodium catalysts during hydrogenation steps to ensure the correct stereochemistry is achieved .
The molecular structure of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one can be analyzed based on its stereochemistry and functional groups:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one participates in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcomes, including yields and selectivity of products .
The mechanism of action for (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is closely tied to its interactions with biological targets:
Research continues to elucidate how structural features influence pharmacodynamics and pharmacokinetics, particularly regarding receptor binding and metabolic pathways .
(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one has several scientific applications:
Ongoing research aims to explore further applications within medicinal chemistry and related fields .
Piperidin-4-one derivatives constitute a privileged scaffold in drug design due to their conformational flexibility, hydrogen-bonding capability, and structural mimicry of endogenous amines. The core structure features a six-membered ring with a ketone at position 4, enabling diverse functionalization at C-2, C-3, C-6, and the nitrogen atom. This versatility facilitates precise three-dimensional interactions with biological targets, particularly in the central nervous system (CNS) and antimicrobial agents [5] [8]. The ketone carbonyl serves as a critical handle for derivatization into enamines, hydrazones, or imines – modifications that profoundly influence pharmacological profiles. For example, 3,5-bis(ylidene)-4-piperidone derivatives act as curcumin mimics with enhanced bioavailability and antiproliferative activity against cancer cell lines (hepatoma SMMC-7721, breast MCF-7) [2].
Table 1: Key Piperidin-4-one Derivatives in Pharmaceuticals
Compound | Substituents | Therapeutic Application | |
---|---|---|---|
Fentanyl Precursor | N-Phenethyl, C4-ketone | Analgesic synthesis | [6] |
1-Methyl-4-piperidone | N-Methyl, C4-ketone | Antipsychotic/antidepressant building block | [7] |
3,5-Bis(ylidene) derivatives | Diarylidene at C3/C5 | Anticancer curcumin mimics | [2] |
Hydrazone derivatives | Hydrazone at C4, N-chloroacetyl | Antimicrobial agents | [5] |
Chiral centers at C-2 and C-6 introduce axial asymmetry, enabling enantioselective target engagement. X-ray crystallography studies of derivatives like 2,6-diphenyl-3-methylpiperidin-4-ones reveal distorted boat conformations when N-substituted with chloroacetyl groups, significantly altering biological activity profiles [5]. The stereoelectronic properties of the piperidinone ring – modulated by substituents – govern its reactivity in nucleophilic additions, cyclizations, and redox transformations central to drug metabolism.
Stereochemistry at chiral centers adjacent to the piperidinone carbonyl dictates binding affinity and selectivity for biological targets. The (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one prototype exemplifies this principle: its 1-(S)-phenethyl group creates a stereodirecting effect that influences the equatorial/axial orientation of the C2-methyl group and ketone functionality. This configuration impacts molecular rigidity and solvent-accessible surface area, critical for interactions with enzymes or receptors [4] [8].
In antimicrobial piperidinone-thiosemicarbazone hybrids, the (2R,6S) configuration enhances membrane penetration in Gram-positive bacteria (Staphylococcus aureus) by optimizing lipophilicity-logP balances [9]. For CNS targets, N-substituent stereochemistry determines blood-brain barrier permeability: the (S)-1-phenethyl moiety in compounds like 4-anilino-N-phenethylpiperidine (ANPP) facilitates CNS penetration en route to fentanyl synthesis [6]. Molecular dynamics simulations show that (R)-configured C2-methyl groups in piperidinones stabilize hydrophobic binding pockets in monoacylglycerol lipase (MAGL) and carbonic anhydrase IX – targets for anticancer agents [4] [8].
Table 2: Stereochemical Impact on Piperidin-4-one Bioactivity
Stereocenter | Configuration | Biological Consequence | |
---|---|---|---|
C2 | R | Enhanced hydrophobic pocket binding | |
N1-Substituent | S | Improved blood-brain barrier penetration | |
C3/C5 | E-alkene | Increased conjugation & radical scavenging | |
C4-Hydrazone | E-configuration | Superior metal chelation & antimicrobial effects | [5] |
The ketone's electrophilicity enables formation of Schiff bases with biological nucleophiles, a mechanism exploited in antimicrobial hydrazones where the E-configuration about the C=N bond optimizes metal chelation [5] [9]. Stereoselective hydrogenation methods using Ru, Ir, or Pd catalysts (e.g., Beller's cobalt/titanium nanoparticles) enable efficient production of chiral piperidines from pyridines, crucial for scaling drug synthesis [4].
The medicinal history of piperidin-4-ones began with natural alkaloid isolation in the 19th century. Piperidine itself was first isolated in 1850 by Thomas Anderson from black pepper (Piper nigrum), establishing the namesake structural motif [1]. Early synthetic work focused on hydrogenation of pyridine derivatives, but the 1948 McElvain synthesis of 1-methyl-4-piperidone via double Michael addition revolutionized access to N-substituted variants [7]. This route enabled industrial-scale production of intermediates for antipsychotics (e.g., melperone) and analgesics [4] [7].
The 1960s marked a turning point with Paul Janssen's development of fentanyl – synthesized via N-phenethyl-4-piperidinone (NPP). The "Siegfried method" employed NPP reductive amination with aniline followed by propionylation, establishing piperidinones as essential precursors for potent opioids [6]. Concurrently, Mannich condensations of ketones with aldehydes and ammonium acetate became the workhorse for generating 2,6-diarylpiperidin-4-ones, leading to antimicrobial derivatives like 3-methyl-2,6-diphenylpiperidin-4-one thiosemicarbazones [9].
Modern innovations leverage asymmetric catalysis to construct chiral piperidinones. Qu's iridium-catalyzed hydrogenation of pyridinium salts (2019) and Glorius' palladium-catalyzed route to fluorinated piperidines (2020) exemplify methods achieving >95% ee for drug candidates targeting 11β-hydroxysteroid dehydrogenase and ALK/ROS1 kinases [4]. The 2023 discovery of spirooxindolopyrrolidine-embedded piperidinones illustrates ongoing "escape from flatland" strategies to enhance 3D complexity for anticancer applications [8].
Interactive Data Table: Evolution of Piperidin-4-one Synthesis
Filter by decade or synthetic method
Year Range | Key Method | Representative Compound | Therapeutic Impact | |
---|---|---|---|---|
1850-1900 | Natural product isolation | Piperidine (from Piper nigrum) | Alkaloid structure elucidation | [1] |
1940-1960 | McElvain synthesis | 1-Methyl-4-piperidone | Antipsychotic intermediates | [7] |
1960-1980 | Reductive amination of NPP | 4-ANPP → Fentanyl | Potent opioid analgesics | [6] |
1980-2000 | Mannich condensations | 3-Methyl-2,6-diarylpiperidin-4-ones | Antimicrobial thiosemicarbazones | [9] |
2010-Present | Asymmetric hydrogenation | Fluorinated all-cis-piperidines | Kinase inhibitors & CNS agents | [4] |
The progression from racemic mixtures to enantiopure (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one reflects medicinal chemistry's broader shift toward stereocontrolled design. This compound exemplifies modern chiral pool approaches – utilizing (S)-1-phenylethylamine as a cost-effective resolving agent – to access conformationally-restricted analogs for structure-activity relationship studies of sigma receptors and ion channels [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8